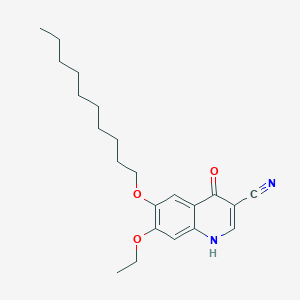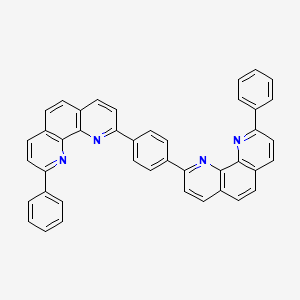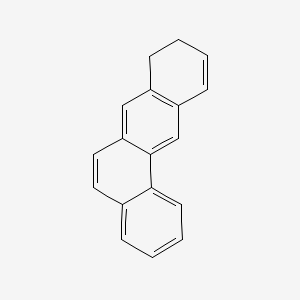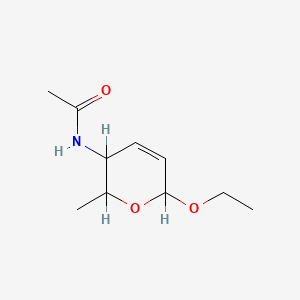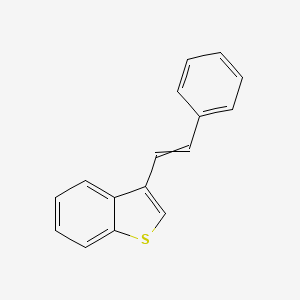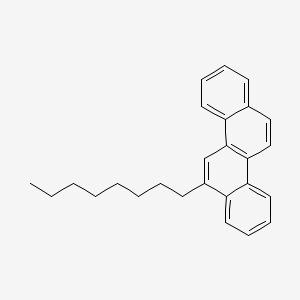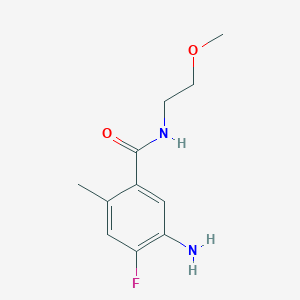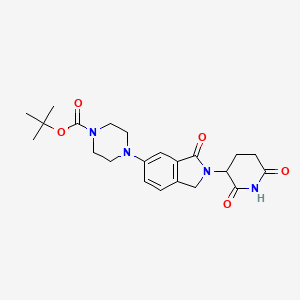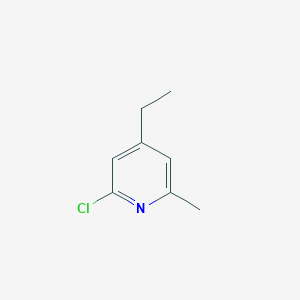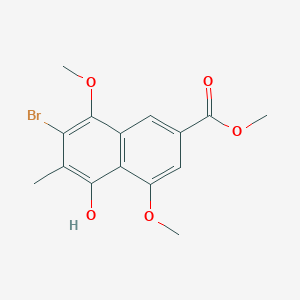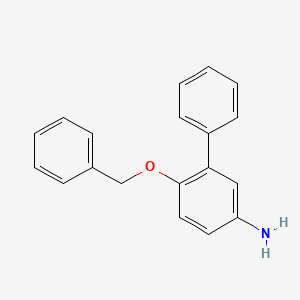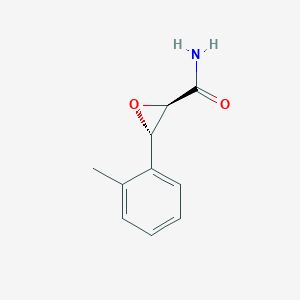
1-(2-Amino-3-chloro-5-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-chloro-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetophenone, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-chloro-5-methylphenyl)ethanone typically involves the reaction of chloroacetonitrile with 2-methyl-4-methoxybenzenamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
化学反应分析
Types of Reactions: 1-(2-Amino-3-chloro-5-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the substituent introduced, such as ethers or amines.
科学研究应用
1-(2-Amino-3-chloro-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Amino-3-chloro-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and methyl group can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
相似化合物的比较
1-(2-Chloro-5-methylphenyl)ethanone: Similar structure but lacks the amino group.
2-Methylacetophenone: Lacks both the amino and chlorine groups.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of an amino group.
Uniqueness: 1-(2-Amino-3-chloro-5-methylphenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the amino group allows for hydrogen bonding, while the chlorine atom and methyl group contribute to its reactivity and interaction with other molecules .
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
1-(2-amino-3-chloro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,11H2,1-2H3 |
InChI 键 |
ZWDGLCARGLGEPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


